5-Chlorothiophene-2,4-disulfonyl dichloride
Overview
Description
5-Chlorothiophene-2,4-disulfonyl dichloride is a chemical compound with the molecular formula C4H2Cl2O4S3. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two sulfonyl chloride groups and one chlorine atom attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chlorothiophene-2,4-disulfonyl dichloride typically involves the chlorination of thiophene derivatives followed by sulfonation. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 5-position.
Sulfonation: The chlorinated thiophene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride groups at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2,4-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form thiophene-2,4-disulfonyl dichloride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
5-Chlorothiophene-2,4-disulfonyl dichloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in cancer treatment due to its ability to modify biological molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2,4-disulfonyl dichloride involves its reactivity with nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and enzymes, by forming covalent bonds with nucleophilic residues (e.g., amino groups). The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Thiophene-2,5-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 2 and 5 positions.
2-Chlorothiophene-3,5-disulfonyl dichloride: Chlorine atom at the 2-position and sulfonyl chloride groups at the 3 and 5 positions.
Thiophene-2,4-disulfonic acid: Sulfonic acid groups instead of sulfonyl chloride groups.
Uniqueness: 5-Chlorothiophene-2,4-disulfonyl dichloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-chlorothiophene-2,4-disulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYCGJSYXGSFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325573 | |
Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86806-70-4 | |
Record name | NSC511710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chlorothiophene-2,4-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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